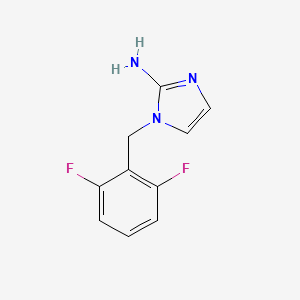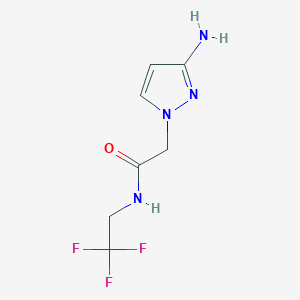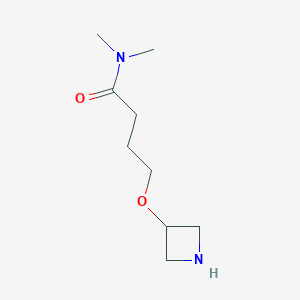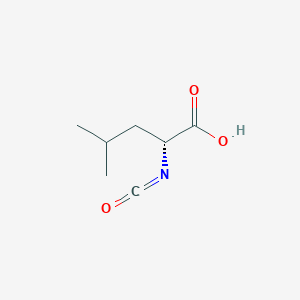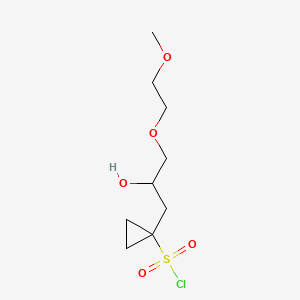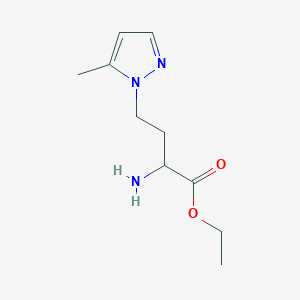
Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-4-(5-methyl-1h-pyrazol-1-yl)butanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the temperature maintained between 0°C and room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of target proteins, leading to modulation of their activity. This compound may also influence signaling pathways and cellular processes, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-amino-4-(1h-pyrazol-1-yl)butanoate
- Ethyl 2-amino-4-(3-methyl-1h-pyrazol-1-yl)butanoate
- Ethyl 2-amino-4-(5-phenyl-1h-pyrazol-1-yl)butanoate
Comparison: Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is unique due to the presence of the 5-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
ethyl 2-amino-4-(5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)5-7-13-8(2)4-6-12-13/h4,6,9H,3,5,7,11H2,1-2H3 |
InChI-Schlüssel |
JJXNIUMOTYGVED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCN1C(=CC=N1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



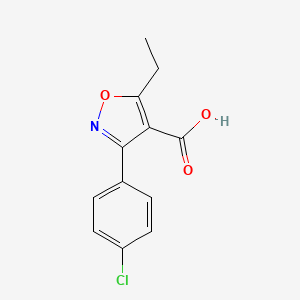
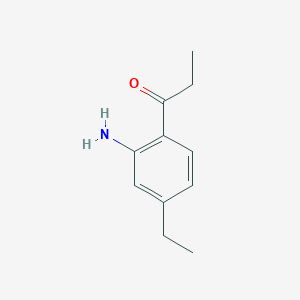
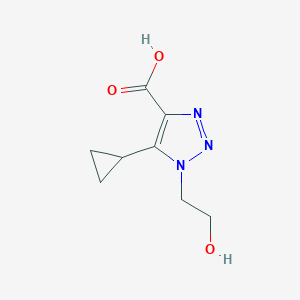
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
